4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate
Description
4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate is a coumarin-derived ester featuring a 2-furoate group at the 7-position of the chromenone core. The chromenone scaffold (2-oxo-2H-chromene) is a bicyclic structure with a lactone ring, widely studied for its biological and material applications. The substitution pattern—ethyl at position 4 and methyl at position 8—imparts distinct steric and electronic properties to the molecule. The 2-furoate ester moiety introduces aromatic and heterocyclic characteristics, influencing solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-3-11-9-15(18)22-16-10(2)13(7-6-12(11)16)21-17(19)14-5-4-8-20-14/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMQDSTVNJLSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate typically involves the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol with furoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield, and it minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furoate ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of photoactive materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound can interact with cellular receptors and modulate signaling pathways involved in inflammation and coagulation.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: 4-Ethyl vs. 8-Methyl vs. 8-Acetyl/Formyl: The 8-methyl group in the target compound avoids the electron-withdrawing or polar effects seen in acetyl or formyl derivatives, which could influence redox stability or hydrogen-bonding capacity .
Ester Group Variations: 2-Furoate vs. This may affect molecular packing in solid-state structures or binding affinity in biological targets . Tosylate Esters: Sulfonate esters (e.g., tosylate) are typically more reactive as leaving groups in nucleophilic substitution reactions compared to carboxylate esters like furoate .
Synthetic Pathways: Analogous chromenone esters are synthesized via condensation reactions (e.g., acid-catalyzed esterification of chromenols with acyl chlorides or anhydrides) . For example, methyl 2-furoate derivatives are prepared using K₂CO₃ as a base under inert conditions .
Functional and Application-Based Comparisons
- This suggests that the chromenone-attached 2-furoate may exhibit modified odor profiles due to steric shielding of the ester group.
- Biological Activity: Coumarin derivatives are known for anticoagulant, antimicrobial, and anti-inflammatory properties. The 2-furoate group may confer unique binding interactions in enzyme inhibition compared to chlorobenzoate or acetate analogs .
- Material Science: Chromenone esters with bulky substituents (e.g., 4-ethyl-8-methyl) could influence crystallinity and thermal stability, relevant for optoelectronic materials .
Biological Activity
4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate features a chromenone core with ethyl and methyl substituents and a furoate ester group, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 270.27 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.27 g/mol |
| Functional Groups | Coumarin, Furoate |
Synthesis Methods
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate typically involves the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol with furoic acid. This reaction is often catalyzed by dehydrating agents such as dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dichloromethane.
Synthetic Route:
- Starting Materials : 4-Ethyl-8-methyl-2-oxo-2H-chromen-7-ol, furoic acid.
- Catalysts : DCC, DMAP.
- Conditions : Stirring at room temperature for several hours.
- Monitoring : Thin-layer chromatography (TLC) to check reaction completion.
Biological Activity
The biological activity of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate has been studied extensively, revealing several potential therapeutic effects:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Gram-positive bacteria by interfering with DNA replication processes through the inhibition of essential enzymes such as DNA gyrase and topoisomerase .
Anticancer Properties
Studies have demonstrated that 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate can induce apoptosis in cancer cells. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation, particularly through the activation of caspases and inhibition of anti-apoptotic proteins.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains showed that the compound had a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, indicating its potential as an alternative treatment for bacterial infections.
- Cancer Research : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with significant induction of apoptosis observed at higher concentrations.
- Inflammation Model : Animal models subjected to induced inflammation showed reduced swelling and pain upon administration of the compound, supporting its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
